9-Octadecenylamine
Overview
Description
9-Octadecenylamine, also known as Oleylamine, is an organic compound with the molecular formula C18H37N . It is an unsaturated fatty amine related to the fatty acid oleic acid . The pure compound is a clear and colorless liquid .
Synthesis Analysis
9-Octadecenylamine can be synthesized using a one-step synthetic method . In one study, cis-9-Octadecenylamine was used to modify α-Fe2O3 and Fe(OH)3 nanoparticles . The ratio of oleylamine to Fe3+ in the synthesis process influenced the phase of the product .Molecular Structure Analysis
The molecular structure of 9-Octadecenylamine consists of a long carbon chain with a double bond at the 9th carbon and an amine group at the end . The average mass of the molecule is 267.493 Da .Scientific Research Applications
Stability of Bimolecular Films : 9-Octadecenylamine (oleylamine) forms a large, stable bimolecular film in NiCl2 solution, which is influenced by the solvent type and the metal ion complexation. This suggests its potential use in stabilizing bilayer structures in various applications (Yoshida, Okuyama, & Itoh, 1977).
Interactions on Salt Surfaces : The interactions of 9-Octadecenylamine on sodium nitrite particle surfaces were studied using FT-i.r. spectroscopy, revealing strong interactions with ions on the salt surface and weak hydrogen bonding in carbon tetrachloride (Ganguly, 1989).
Sleep-Inducing Brain Lipids : 9-Octadecenylamine was identified as a natural constituent of cerebrospinal fluid in various animals, including humans. It induces physiological sleep when injected into rats, suggesting its role as a signaling molecule in sleep regulation (Cravatt et al., 1995).
Metabolism in Cancer Cells : Radioactivity from cis-9-[1-14C]octadecenol was found to be incorporated more into tumor tissues than muscle in rats with neurosarcoma, indicating its potential for studying lipid metabolism in cancerous tissues (Weber et al., 1979).
Oxidation and Esterification in Liver : 9-Octadecenylamine influences the oxidation and esterification processes in rat liver, indicating its role in fatty acid metabolism (Ide & Sugano, 1986).
Applications in Organic Synthesis : 9-Octadecenylamine can be used in olefin metathesis reactions for organic synthesis, such as synthesizing civetone and macrolides (Tsuji & Hashiguchi, 1980).
Anxiolytic Effects in Mice : Oleamide, a derivative of 9-Octadecenylamine, has anxiolytic-like effects in both socially isolated and group-housed mice, suggesting its potential in anxiety-related behavior regulation (Wei et al., 2007).
Safety And Hazards
9-Octadecenylamine is harmful if swallowed and may be fatal if it enters the airways . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
(E)-octadec-9-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWBTPVKHMVHM-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36505-83-6 (hydrofluoride), 3811-68-5 (unspecified acetate), 58920-69-7 (phosphate[1:1]) | |
Record name | 9-Octadecenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecen-1-amine | |
CAS RN |
1838-19-3 | |
Record name | 9-Octadecenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecen-1-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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